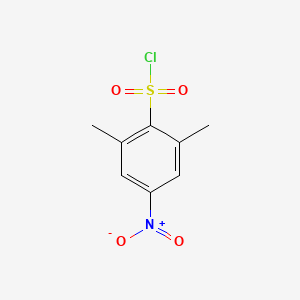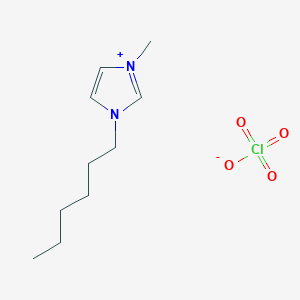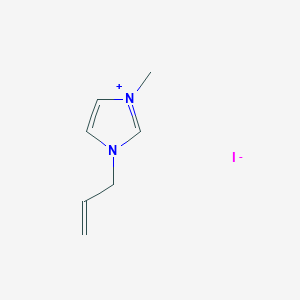
4-(Chlorodiphenylmethyl)pyridine hydrochloride
Overview
Description
“4-(Chlorodiphenylmethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H6ClN · HCl . It is also known as 4-Picolyl chloride hydrochloride . The CAS Number for this compound is 1822-51-1 .
Synthesis Analysis
A synthetic method of 4-(chloromethyl)pyridine hydrochloride has been described in a patent . The method involves several steps, starting with 4-methylpyridine as a raw material. The 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate. This is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Physical and Chemical Properties Analysis
“this compound” appears as a yellow to orange fine crystalline powder . Its molecular weight is 164.03 .Scientific Research Applications
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a structurally simple DMAP salt, is utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research is significant for its detailed investigation into the reaction mechanism, where DMAP·HCl and the acylating reagent form an N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate then reacts with a nucleophilic substrate, leading to the formation of an acylation product and regeneration of the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Derivatives
In another study, 4-[2-tetrathiafulvalenyl-ethenyl]pyridine is synthesized from a Wittig reaction involving formyltetrathiafulvalene and 4-picolyltriphenylphosphonium chloride hydrochloride. This synthesis process leads to the creation of compounds with significant optical and electrochemical properties, indicating potential applications in material science and electronic devices (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Chemical Reactions and Mechanisms
The reaction mechanism of 4-(4-chlorophenylhydrazo)pyridine in acidic media has been extensively studied. This research provides insights into the disproportionation and hydroxylation reactions of pyridine derivatives, contributing to the understanding of chemical processes involving these compounds (Cox, Cheon, Keum, & Buncel, 1998).
Magnetic and Optical Properties
Research into the lanthanide clusters using pyridine derivatives has revealed dual physical properties. For instance, a Dy(III) cluster exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence. These findings open avenues for applications in magnetic and optical devices (Alexandropoulos et al., 2011).
Fluorescent Polyimides
In the field of material science, a novel pyridine-containing aromatic diamine monomer has been synthesized, leading to the development of pyridine-containing polyimides. These polyimides exhibit high solubility, excellent thermal stability, and strong fluorescence intensity, suggesting their potential use in advanced materials technology (Huang et al., 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation. Do not ingest or breathe vapours/dust .
Future Directions
As for future directions, it’s worth noting that pyridine derivatives have played an intriguing role in a wide range of research topics . They are often used in the synthesis of various pharmaceuticals and natural products . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines, including “4-(Chlorodiphenylmethyl)pyridine hydrochloride”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[chloro(diphenyl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRMXNBDKQMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)


![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)

